molecular formula C15H21N5O2S B2958576 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1219912-88-5

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2958576
CAS No.: 1219912-88-5
M. Wt: 335.43
InChI Key: PEFHBIQCRUZRBE-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a thienopyrazole core fused with a substituted pyrazole carboxamide moiety. Its molecular structure includes a tert-butyl group at the 2-position of the thienopyrazole ring and a methoxy-methyl-substituted pyrazole at the 4-carboxamide position.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-15(2,3)20-12(10-7-23-8-11(10)17-20)16-13(21)9-6-19(4)18-14(9)22-5/h6H,7-8H2,1-5H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFHBIQCRUZRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactions. This is followed by the introduction of the tert-butyl group via alkylation reactions. The methoxy group is usually introduced through methylation reactions, and the carboxamide group is added through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to accelerate the reactions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyrazole Derivatives

Compound A: N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethylpiperazin-1-yl)-2-oxoacetamide (CAS 941956-66-7)

  • Structural Differences : Replaces the 3-methoxy-1-methyl-pyrazole-4-carboxamide group with a 4-ethylpiperazine-linked oxoacetamide.
  • Key Data :
Property Value Source
Molecular Formula C17H27N5O2S
Molecular Weight 365.49 g/mol
Biological Activity Potential ATX inhibitor

Compound B: Thieno[3,4-c]pyrazol-3-yl acetamides (Patent EP 4374877A2)

  • Structural Differences : Variants include morpholine-ethoxy or trifluoromethylphenyl substituents.
  • Functional Insights : Demonstrated improved metabolic stability compared to simpler pyrazole derivatives, attributed to the tert-butyl group’s steric protection .

Pyrazole-3-carboxamide Analogs

Compound C : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide ()

  • Structural Differences: Features a naphthyl group and methylsulfonylphenyl substituents instead of the thienopyrazole core.
  • Key Data :
Property Value Source
Molecular Formula C33H37N3O6S
Molecular Weight 603.24 g/mol
Biological Activity COX-2 inhibition (hypothetical)

Compound D : Pyridazine-5-carboxamides (Patent EP 4374877A2)

  • Structural Differences : Pyridazine core instead of pyrazole, with trifluoromethyl and morpholine-ethoxy groups.

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Putative Target
Target Compound Thienopyrazole 3-methoxy-1-methyl-pyrazole-4-carboxamide ~365 (estimated) Autotaxin (ATX)
Compound A Thienopyrazole 4-ethylpiperazin-1-yl-oxoacetamide 365.49 Autotaxin (ATX)
Compound C Pyrazole Naphthyl, methylsulfonylphenyl 603.24 COX-2
Compound D Pyridazine Trifluoromethyl, morpholine-ethoxy ~600 (estimated) Inflammatory enzymes

Key Findings:

Steric Effects: The tert-butyl group in the target compound and Compound A enhances metabolic stability by shielding reactive sites, a feature less prominent in non-bulky analogs like Compound C .

Bioactivity Trends: Thienopyrazole derivatives (Target Compound, Compound A) are prioritized for ATX inhibition, whereas pyridazine analogs (Compound D) target broader inflammatory pathways .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to Compound A, involving condensation of pre-formed pyrazole and thienopyrazole intermediates .

Biological Activity

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics:

  • Chemical Formula: C17H26N4O3S
  • Molecular Weight: 366.47834 g/mol
  • IUPAC Name: this compound
  • SMILES Notation: CC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C

The biological activity of this compound primarily stems from its interaction with specific molecular targets. Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anti-inflammatory and antioxidant properties. They act by inhibiting various inflammatory mediators and reactive oxygen species (ROS), which can lead to cellular damage if left unchecked.

Antioxidant Activity

A study evaluated the antioxidant properties of new thieno[2,3-c]pyrazole compounds against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish). The results demonstrated that these compounds significantly reduced erythrocyte alterations caused by oxidative stress:

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound (7a)12 ± 1.03
Thieno Compound (7b)0.6 ± 0.16
Thieno Compound (7e)28.3 ± 2.04
Thieno Compound (7f)3.7 ± 0.37
Thieno Compound (8)29.1 ± 3.05

The data indicate that treatment with thieno compounds significantly mitigated the toxic effects of 4-nonylphenol on erythrocytes, suggesting their potential as antioxidants in aquatic species .

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have shown promise in reducing inflammation through the inhibition of nitric oxide (NO) production and other inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases and may pave the way for therapeutic applications in conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

Research has also indicated that thieno[3,4-c]pyrazole derivatives possess antimicrobial properties. They can disrupt bacterial cell membranes and inhibit essential bacterial enzymes, leading to cell death. This mechanism is crucial for developing new antibiotics in an era of increasing antibiotic resistance .

Case Studies

Case Study 1: Antioxidant Efficacy

In a controlled experiment involving Clarias gariepinus, researchers observed the protective effects of thieno[2,3-c]pyrazole compounds against oxidative stress induced by environmental pollutants. The study highlighted a significant reduction in cellular damage markers when treated with these compounds compared to untreated controls .

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of thieno[3,4-c]pyrazole derivatives in vitro. The compounds were tested for their ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with these derivatives .

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